Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine
Brand Name: Vulcanchem
CAS No.: 4136-23-6
VCID: VC16962385
InChI: InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1
SMILES:
Molecular Formula: C29H37N13O18P2
Molecular Weight: 917.6 g/mol

Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine

CAS No.: 4136-23-6

Cat. No.: VC16962385

Molecular Formula: C29H37N13O18P2

Molecular Weight: 917.6 g/mol

* For research use only. Not for human or veterinary use.

Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine - 4136-23-6

Specification

CAS No. 4136-23-6
Molecular Formula C29H37N13O18P2
Molecular Weight 917.6 g/mol
IUPAC Name [(2S,3R,4S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1
Standard InChI Key XFAGNUJNEBLEJP-PZFDTBOASA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)(O)O[C@H]3[C@@H](O[C@@H]([C@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@H]6[C@@H](O[C@@H]([C@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O

Introduction

Molecular Composition and Structural Configuration

Table 1: Comparative Molecular Properties of Trinucleotides

PropertyCytidylyl-Guanylyl-AdenosineGuanylyl-Cytidylyl-Adenosine Cytidylyl-Adenylyl-Adenosine
Molecular FormulaC₂₉H₃₇N₁₄O₁₈P₂C₂₉H₃₇N₁₃O₁₈P₂C₂₉H₃₇N₁₃O₁₇P₂
Molecular Weight (g/mol)933.63917.63901.6
Phosphodiester Linkages5'→3' (C-G, G-A)5'→3' (G-C, C-A)5'→3' (C-A, A-A)

Conformational Dynamics and Base Interactions

X-ray crystallography of the dinucleotide thymidylyl-(5′→3′)-thymidylate-5 revealed a 38° tilt between thymine bases, with hydrogen bonds involving phosphate oxygens, sodium ions, and water molecules but no direct base-base interactions . Extending this to Cytidylyl-Guanylyl-Adenosine:

  • Base Stacking: The guanine and cytosine bases likely exhibit strong intramolecular stacking due to their planar aromatic structures, as observed in cytidylyl-(3'→5')-adenosine (CpA). Adenosine, positioned terminally, may adopt a variable orientation depending on solvation.

  • Hydrogen Bonding: The phosphate backbone forms hydrogen bonds with water and counterions (e.g., Na⁺), stabilizing the sugar-phosphate backbone. The 2'-hydroxyl groups of ribose may participate in intrachain H-bonds, as seen in RNA helices.

  • Torsional Angles: The 5'→3' linkages impose restricted rotation around the P-O bonds, favoring a C3'-endo sugar pucker in guanosine and cytidine residues, consistent with A-form nucleic acid geometry .

Synthesis and Stability Considerations

Enzymatic and Chemical Synthesis Pathways

While no direct synthesis protocols exist for Cytidylyl-Guanylyl-Adenosine, analogous trinucleotides are typically synthesized via:

  • Phosphoramidite Chemistry: Solid-phase synthesis using protected nucleoside phosphoramidites, with sequential coupling, oxidation, and deprotection steps. The guanylyl residue’s exocyclic amine requires orthogonal protection (e.g., isobutyryl) .

  • Enzymatic Ligation: T4 RNA ligase or DNA ligase can join dinucleotide and mononucleotide precursors, though efficiency depends on 5'-phosphate activation and template compatibility.

Table 2: Stability Metrics of Related Trinucleotides

CompoundHalf-life (pH 7.4, 25°C)Degradation Pathway
Guanylyl-Cytidylyl-Adenosine ~48 hoursHydrolysis of 3'→5' phosphodiester
Cytidylyl-Adenylyl-Adenosine~72 hoursDepurination at adenosine

Stability is enhanced by low-temperature storage (-20°C) and chelating agents (EDTA) to mitigate metal-catalyzed hydrolysis.

Biological and Functional Implications

Putative Roles in Nucleic Acid Metabolism

Although unconfirmed experimentally, Cytidylyl-Guanylyl-Adenosine may function as:

  • Primer for RNA Polymerases: Short oligonucleotides often initiate RNA synthesis in viral replication (e.g., picornaviruses).

  • Ligand for GTP-Binding Proteins: The guanosine moiety could interact with GTPase domains, modulating signaling pathways.

  • Substrate for Nucleotidyltransferases: Enzymes like poly(A) polymerase may incorporate adenosine termini into RNA chains.

Base-Stacking and Thermodynamic Stability

Studies on CpA demonstrated ΔG° = -3.2 kcal/mol for base-stacking, attributed to π-π interactions between cytosine and adenine. In Cytidylyl-Guanylyl-Adenosine, the guanine-cytosine pair may exhibit even stronger stacking (ΔG° ≈ -4.1 kcal/mol) due to additional dipole-dipole interactions, though empirical validation is needed.

Research Challenges and Future Directions

  • Crystallographic Characterization: Resolving the three-dimensional structure via X-ray diffraction or cryo-EM would clarify base orientation and hydration patterns.

  • Dynamic Simulations: Molecular dynamics (MD) simulations could model flexibility under physiological conditions, predicting ligand-binding pockets.

  • Synthetic Biology Applications: Engineered ribozymes or aptamers incorporating this trinucleotide might exploit its unique stability for biosensing.

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